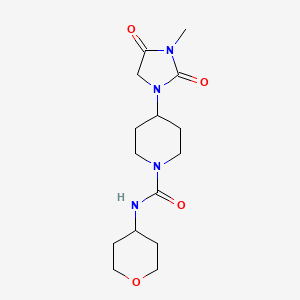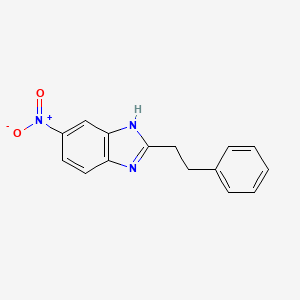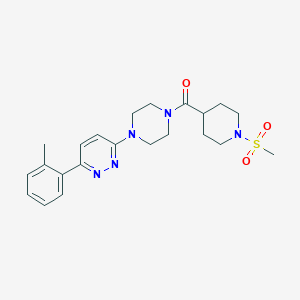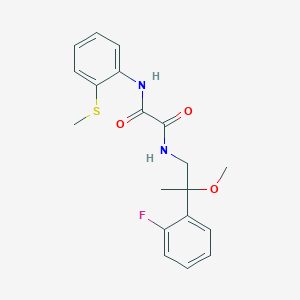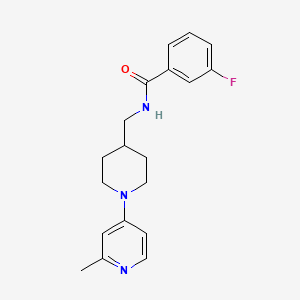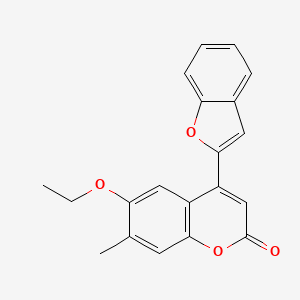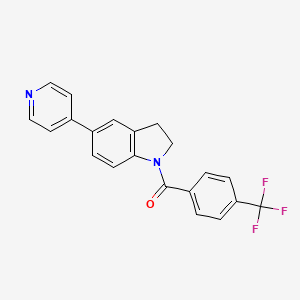
(5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The pyridine group can be introduced via a coupling reaction.
- Example: Suzuki coupling reaction between a bromopyridine and an indoline boronic acid derivative using palladium as a catalyst.
Attachment of the Trifluoromethylphenyl Group:
- The final step involves the introduction of the trifluoromethylphenyl group through a Friedel-Crafts acylation reaction.
- Example: Reaction of indoline-pyridine intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
- Use of continuous flow reactors to improve reaction efficiency.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Types of Reactions:
Oxidation: The indoline moiety can undergo oxidation to form indole derivatives.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products:
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted trifluoromethylphenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties due to the trifluoromethyl group.
Biology and Medicine:
- Potential applications in drug design due to its metabolic stability and lipophilicity.
- Investigated for its activity against various biological targets, including enzymes and receptors.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
- Explored for use in agrochemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Indoline Core:
- Starting with a suitable indole derivative, the indoline core can be synthesized through reduction reactions.
- Example: Reduction of indole using sodium borohydride in the presence of a catalyst.
Wirkmechanismus
The mechanism of action of (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by:
- Binding to specific enzymes or receptors, thereby modulating their activity.
- The trifluoromethyl group can enhance binding affinity and selectivity for certain biological targets.
Molecular Targets and Pathways:
- Enzymes involved in metabolic pathways.
- Receptors in the central nervous system or other tissues.
Vergleich Mit ähnlichen Verbindungen
(5-(Pyridin-4-yl)indolin-1-yl)(4-methylphenyl)methanone: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties.
(5-(Pyridin-4-yl)indolin-1-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a trifluoromethyl group, which affects its reactivity and biological activity.
Uniqueness:
- The presence of the trifluoromethyl group in (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone imparts unique properties such as increased metabolic stability and lipophilicity, making it distinct from its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to material science
Eigenschaften
IUPAC Name |
(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)18-4-1-15(2-5-18)20(27)26-12-9-17-13-16(3-6-19(17)26)14-7-10-25-11-8-14/h1-8,10-11,13H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHJITYROPJJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
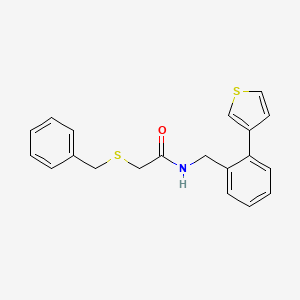
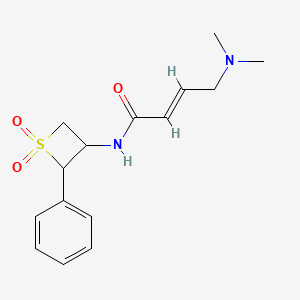
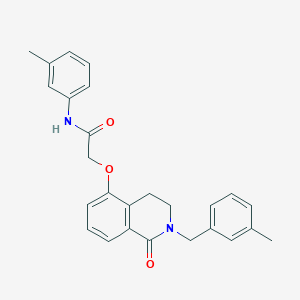
![2-(3-Fluorophenyl)-2-[methyl({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl})amino]acetamide](/img/structure/B2806631.png)
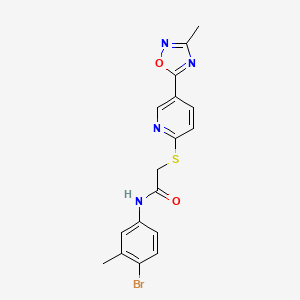
![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2806633.png)
![N-({4-[3-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2806634.png)
![3-{1-azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride](/img/structure/B2806635.png)
